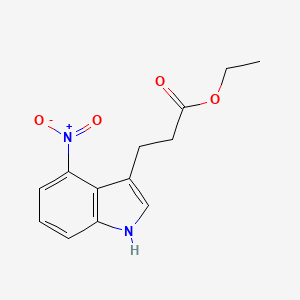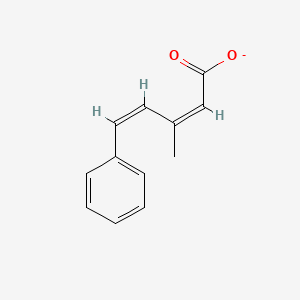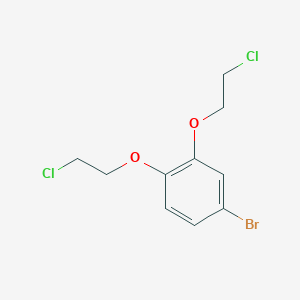![molecular formula C12H13N3O2S B11715792 (2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring and an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Condensation: 4-ethoxybenzaldehyde reacts with thiosemicarbazide in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of (2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Eigenschaften
Molekularformel |
C12H13N3O2S |
|---|---|
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
(2Z)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7+ |
InChI-Schlüssel |
RDXMCJMUBZLZEJ-NTUHNPAUSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)

![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)




![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
